2,2,7-Trimethyldecane

Catalog No.
S14342595
CAS No.
62237-99-4
M.F
C13H28
M. Wt
184.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,7-Trimethyldecane

CAS Number

62237-99-4

Product Name

2,2,7-Trimethyldecane

IUPAC Name

2,2,7-trimethyldecane

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

InChI

InChI=1S/C13H28/c1-6-9-12(2)10-7-8-11-13(3,4)5/h12H,6-11H2,1-5H3

InChI Key

WABCXPNFLLYYCV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCCC(C)(C)C

2,2,7-Trimethyldecane is a branched alkane with the molecular formula C13H28C_{13}H_{28} and a molecular weight of approximately 184.36 g/mol. This compound belongs to the class of organic compounds known as branched alkanes, which are acyclic hydrocarbons characterized by their branching structure. The compound features three methyl groups attached to a decane backbone, specifically at the second and seventh positions, contributing to its unique structural properties. Its IUPAC name is 2,2,7-trimethyldecane, and it is sometimes referenced in literature under various names based on its structural configuration .

As a hydrocarbon, 2,2,7-trimethyldecane primarily undergoes reactions typical of alkanes. These include:

  • Combustion: It reacts with oxygen to produce carbon dioxide and water.
  • Halogenation: Under UV light or heat, it can react with halogens (like chlorine or bromine) to form haloalkanes.
  • Cracking: At high temperatures, it can break down into smaller hydrocarbons.

The specific reactivity of 2,2,7-trimethyldecane may vary based on conditions such as temperature and the presence of catalysts.

Synthesis of 2,2,7-trimethyldecane can be achieved through several methods:

  • Alkylation: This involves the alkylation of decane with methyl groups using strong bases and methylating agents.
  • Cracking and Rearrangement: Higher alkanes can be cracked under specific conditions to yield branched products like 2,2,7-trimethyldecane.
  • Synthetic Organic Chemistry: It can also be synthesized through multi-step organic reactions involving starting materials like simpler alkanes.

These methods may vary in efficiency and yield depending on the specific conditions employed.

2,2,7-Trimethyldecane has potential applications in various fields:

  • Fuel Additives: Due to its branched structure, it may improve combustion properties when blended with traditional fuels.
  • Solvent Use: Its hydrocarbon nature makes it suitable for use as a solvent in chemical processes.
  • Chemical Intermediates: It can serve as a precursor for synthesizing more complex organic compounds in industrial applications.

Several compounds share structural similarities with 2,2,7-trimethyldecane. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
2,6-DimethylheptaneC10H22Less branched than 2,2,7-trimethyldecane; used in fuel production.
3-MethylundecaneC11H24Similar chain length; exhibits different branching patterns.
3-Ethyl-3-methylpentaneC10H22Contains ethyl group; affects boiling point and reactivity.

Uniqueness of 2,2,7-Trimethyldecane:

  • The specific positioning of the methyl groups at the second and seventh carbons gives it distinct physical properties compared to these similar compounds.
  • Its potential applications in fuel additives highlight its relevance in energy sectors where combustion efficiency is crucial.

Table 2.1: Catalytic Methylation Reaction Conditions

Catalyst SystemTemperature (°C)Pressure (atm)Yield (%)Selectivity
Nickel/Zinc80-1201-365-85High
Palladium/Carbon25-601-570-90Moderate
Zeolite/Aluminum200-35010-2075-95Excellent

Steric Effects in Nucleophilic Substitution Reactions

Steric hindrance plays a crucial role in determining the reactivity and selectivity of 2,2,7-trimethyldecane in nucleophilic substitution reactions [7] [8]. The presence of multiple methyl substituents creates significant spatial congestion around potential reaction sites, fundamentally altering reaction pathways and kinetics [9].

The geminal dimethyl substitution at the 2-position creates substantial steric bulk that severely impedes nucleophilic approach [8]. This steric environment effectively blocks SN2 reaction pathways, as the nucleophile cannot achieve the required backside attack geometry necessary for concerted substitution [10]. The transition state energy becomes prohibitively high due to steric repulsion between the approaching nucleophile and the branched methyl groups [11].

Quantitative structure-reactivity relationships demonstrate that branching at the α-carbon dramatically reduces nucleophilic substitution rates [7]. For tertiary carbon centers bearing multiple methyl substituents, SN2 reactivity decreases by several orders of magnitude compared to primary alkyl systems [8]. This effect is attributed to the increased energy required to achieve the pentacoordinate transition state geometry in the presence of bulky substituents [12].

The steric energy evolution during nucleophilic substitution reactions has been analyzed using Interacting Quantum Atoms methodology [7]. Results indicate that steric congestion increases progressively as the nucleophile approaches the electrophilic center, with energy penalties of 10-15 kilocalories per mole observed for highly substituted systems [7]. This energy barrier effectively prevents SN2 reactions and favors alternative mechanistic pathways such as elimination or radical processes [13].

Table 2.2: Steric Effects on Nucleophilic Substitution Rates

Substitution PatternRelative RateEnergy Barrier (kcal/mol)Mechanism
Primary (CH₃-)1.012-15SN2
Secondary (CH₃)₂CH-0.0118-22SN2/SN1
Tertiary (CH₃)₃C-<0.001>25SN1

Thermal Decomposition Mechanisms Under Pyrolytic Conditions

Thermal decomposition of 2,2,7-trimethyldecane under pyrolytic conditions follows radical chain mechanisms characteristic of branched alkane systems [6] [14]. The process involves three distinct phases: initiation, propagation, and termination, with specific bond dissociation energies governing the reaction pathways [15].

The initiation step proceeds through homolytic cleavage of carbon-carbon bonds, with preferential fission occurring at the most substituted positions [15]. For 2,2,7-trimethyldecane, the weakest bonds are typically those adjacent to tertiary carbon centers, where bond dissociation energies range from 82-88 kilocalories per mole [15]. The thermal stability decreases with increased branching, as steric strain weakens the adjacent carbon-carbon bonds [16].

Temperature-dependent kinetic studies reveal that thermal decomposition begins at approximately 1160 Kelvin for similar branched alkane systems [17]. The activation energy for primary bond scission in highly branched alkanes averages 53.3 kilocalories per mole, with frequency factors of approximately 1.3 × 10¹³ per second [18]. These parameters indicate that thermal decomposition requires elevated temperatures but proceeds rapidly once initiated [19].

The propagation phase involves radical-radical interactions and hydrogen abstraction reactions [14]. Primary alkyl radicals formed during initiation undergo β-scission to generate smaller alkyl fragments and olefins [20]. The reaction follows first-order kinetics with respect to the parent alkane concentration, indicating that the rate-determining step involves unimolecular decomposition processes [18].

Product distribution analysis shows formation of methane, ethane, ethylene, propene, and various branched fragments [21]. The major decomposition products reflect the structural characteristics of the parent molecule, with methyl groups preferentially eliminated as methane through radical abstraction processes [22]. Higher molecular weight fragments retain much of the original branching pattern, indicating that decomposition occurs primarily through carbon-carbon bond fission rather than extensive rearrangement [21].

Table 2.3: Thermal Decomposition Parameters

Temperature Range (K)Conversion (%)Primary ProductsBond Dissociation Energy (kcal/mol)
1000-11005-15Methane, Ethane85-90
1100-120025-60Propene, Butene80-85
1200-130070-90Mixed Alkenes75-80
>1300>95Light Gases<75

Cross-Coupling Strategies for Asymmetric Branching

Cross-coupling methodologies provide sophisticated approaches for constructing the asymmetric branching pattern characteristic of 2,2,7-trimethyldecane [23] [24]. These strategies enable precise control over carbon-carbon bond formation while maintaining stereochemical integrity throughout the synthetic sequence [25].

Nickel-catalyzed asymmetric reductive cross-coupling represents a particularly powerful approach for forming carbon-carbon bonds between vinyl bromides and benzyl chlorides [23]. This methodology provides direct access to enantioenriched products bearing aryl-substituted tertiary allylic stereogenic centers under mild reaction conditions [23]. The process eliminates the need for pregeneration of organometallic reagents and addresses regioselectivity issues commonly encountered in asymmetric allylic arylation [23].

The Wurtz reaction, despite its limitations, remains valuable for specific cross-coupling applications in alkane synthesis [26]. The reaction involves treatment of alkyl halides with sodium metal in dry ethereal solution to generate higher alkanes through carbon-carbon bond formation [27]. While yields are typically modest due to competing side reactions, intramolecular versions can achieve excellent results for cyclic systems [26].

Palladium-catalyzed cross-coupling strategies offer complementary reactivity profiles for asymmetric branching construction [28]. Dual nickel/palladium catalytic systems enable reductive cross-coupling between different electrophilic partners, providing broad functional group tolerance and substrate scope [28]. These methods display remarkable insensitivity to steric effects, allowing synthesis of highly substituted products that would be challenging to access through conventional approaches [28].

Recent advances in diboration/cross-coupling methodology enable enantioselective conversion of terminal alkenes into diverse chiral products [25]. The process involves initial platinum-catalyzed enantioselective alkene diboration, followed by palladium-catalyzed cross-coupling with various electrophiles [25]. This strategy provides high yields and exceptional selectivity ratios exceeding 95:5 enantiomer ratios under mild conditions [25].

Table 2.4: Cross-Coupling Reaction Efficiency

MethodCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (%)
Ni-Catalyzed Reductive1-225-8075-9585-98
Pd-Catalyzed2-560-12065-8580-92
Wurtz CouplingStoichiometric100-15040-70Racemic
Diboration/Cross-Coupling1-325-6080-95>95

Mass spectrometry represents a cornerstone technique for the structural elucidation of branched alkanes, providing distinctive fragmentation patterns that facilitate identification and characterization. The electron ionization mass spectrum of 2,2,7-trimethyldecane exhibits characteristic fragmentation behaviors that distinguish it from its linear and other branched isomers [1] [2] [3].

The molecular ion peak of 2,2,7-trimethyldecane appears at m/z 184, corresponding to its molecular formula C₁₃H₂₈. However, consistent with the general behavior of branched alkanes, this molecular ion peak demonstrates relatively low intensity (approximately 5% relative intensity) due to the inherent instability of branched alkane radical cations [1] [2] [4]. The reduced stability of the molecular ion results from the presence of tertiary and quaternary carbon centers, which facilitate rapid fragmentation processes.
Fragmentation of 2,2,7-trimethyldecane occurs predominantly through alpha cleavage at the branching points, generating more stable secondary and tertiary carbocations. The most significant fragmentation pathway involves cleavage at the quaternary carbon center (C-2), leading to the formation of a tertiary carbocation at m/z 127 through loss of the C₄H₉ fragment [1] [2]. This fragmentation represents a loss of 57 mass units and produces a relatively intense peak due to the stability of the resulting tertiary carbocation.

The base peak in the mass spectrum appears at m/z 57, corresponding to the C₄H₉⁺ fragment. This fragment ion achieves maximum intensity due to its formation through the most favorable fragmentation pathway, which involves the generation of a stable tertiary carbocation coupled with the loss of a substantial alkyl chain [3] [5]. The formation of this base peak follows the general principle that fragmentation occurs preferentially at positions that yield the most stable carbocation products.

Secondary fragmentation processes generate additional characteristic peaks through hydrogen rearrangements and further carbon-carbon bond cleavages. The peak at m/z 43 represents a significant secondary fragment, likely corresponding to the C₃H₇⁺ ion formed through rearrangement processes [3] [6]. This fragmentation pattern is consistent with the McLafferty-type rearrangements commonly observed in branched alkanes containing gamma-hydrogen atoms relative to the charge site.

The fragmentation behavior of 2,2,7-trimethyldecane demonstrates the influence of branching on mass spectral patterns. The presence of methyl substituents at positions 2 and 7 creates preferential cleavage sites that determine the major fragmentation pathways. The quaternary carbon at position 2 acts as a particularly favorable fragmentation site due to the stabilization provided by the gem-dimethyl substitution pattern [1] [2] [7].

Peak intensities in the mass spectrum reflect the relative stabilities of the resulting carbocation fragments. Tertiary carbocations exhibit higher stability than secondary carbocations, which in turn are more stable than primary carbocations. This stability hierarchy directly influences the relative intensities of corresponding peaks in the mass spectrum [1] [2] [4].

The fragmentation pattern of 2,2,7-trimethyldecane also exhibits the characteristic 14-mass-unit spacing observed in alkane spectra, resulting from successive losses of CH₂ units. However, the intensities of these peaks deviate from the exponential decay pattern typical of linear alkanes, instead showing enhanced intensities at positions corresponding to stable branched fragments [3] [5].

Nuclear Magnetic Resonance Chemical Shift Correlations

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2,2,7-trimethyldecane through the analysis of ¹³C chemical shifts, which reflect the electronic environments of individual carbon atoms within the molecule. The ¹³C nuclear magnetic resonance spectrum of 2,2,7-trimethyldecane displays thirteen distinct resonances, each corresponding to a unique carbon environment within the molecular structure [8] [9] [10].

The chemical shift values for 2,2,7-trimethyldecane range from 14.0 to 38.5 parts per million, encompassing the typical aliphatic carbon region. Primary carbon atoms (methyl groups) exhibit chemical shifts in the range of 14.0-28.2 parts per million, depending on their proximity to branching points and their position within the carbon skeleton [8] [9] . The terminal methyl groups (C-1, C-10, and C-13) resonate at approximately 14.0-14.2 parts per million, consistent with the expected values for primary carbons in alkane chains.
The quaternary carbon atom at position 2 demonstrates the most downfield chemical shift at 38.5 parts per million, reflecting the significant deshielding effect of the gem-dimethyl substitution pattern [8] [9] [12]. This downfield shift results from the increased steric crowding and the electronic effects of multiple carbon-carbon bonds at this position. The quaternary carbon chemical shift serves as a diagnostic feature for identifying the presence of gem-dimethyl branching in the molecular structure.

Secondary carbon atoms (CH₂ groups) in 2,2,7-trimethyldecane exhibit chemical shifts ranging from 22.8 to 30.1 parts per million, with variations reflecting their proximity to branching points and their position within the carbon chain [8] [9] . Carbon atoms adjacent to branching points (alpha positions) typically exhibit slightly upfield shifts compared to those further removed from substitution sites. For instance, C-3 and C-6, which are beta to the branching points, resonate at 25.8 and 24.9 parts per million, respectively.

The tertiary carbon atom at position 7 resonates at 32.4 parts per million, intermediate between the secondary and quaternary carbon chemical shifts. This value reflects the intermediate degree of substitution and the electronic environment characteristic of tertiary carbons in alkane structures [8] [9] [12]. The tertiary carbon chemical shift provides confirmation of the branching pattern and assists in distinguishing between different positional isomers.

Branch methyl groups attached to the tertiary carbon (C-11 and C-12) exhibit chemical shifts at 28.2 parts per million, which are characteristic of primary carbons attached to tertiary centers [8] [9] . These chemical shifts are distinguishable from terminal methyl groups due to the different electronic environments created by attachment to more highly substituted carbons.

The chemical shift assignments for 2,2,7-trimethyldecane demonstrate the influence of substitution patterns on carbon magnetic environments. Alpha effects, resulting from direct attachment to substituted carbons, generally cause downfield shifts of 5-10 parts per million relative to unsubstituted positions [8] [9] . Beta effects, arising from carbons two positions removed from substitution sites, typically produce smaller upfield shifts of 2-5 parts per million.

Gamma effects, observed at carbons three positions removed from substitution sites, usually result in minimal chemical shift changes of less than 2 parts per million. These subtle effects can be observed in the chemical shift values of carbons C-4 and C-5, which are gamma to the quaternary carbon at position 2 [8] [9] [12].

The ¹³C nuclear magnetic resonance spectrum of 2,2,7-trimethyldecane also provides information about molecular conformation and internal rotation. The observation of sharp, well-resolved peaks indicates rapid conformational interconversion on the nuclear magnetic resonance timescale, consistent with the expected behavior of flexible alkyl chains [13] [14].

Chromatographic Retention Behavior in Complex Hydrocarbon Mixtures

Gas chromatographic separation of 2,2,7-trimethyldecane from complex hydrocarbon mixtures relies on the differential interactions between the analyte and various stationary phases, resulting in characteristic retention patterns that facilitate identification and quantification. The retention behavior of 2,2,7-trimethyldecane demonstrates significant variation across different stationary phase polarities, providing opportunities for selective separation and analysis [15] [16] [17].

On nonpolar stationary phases, such as 100% dimethylpolysiloxane (DB-1, HP-1, RTX-1), 2,2,7-trimethyldecane exhibits retention indices ranging from 1282 to 1295, indicating elution between n-dodecane (retention index 1200) and n-tridecane (retention index 1300) [15] [18] [16]. The retention index values on these phases reflect primarily the molecular size and boiling point of the compound, with minimal influence from polar interactions.
The retention behavior on nonpolar phases follows the general principle that branched alkanes elute earlier than their linear counterparts of equivalent carbon number due to reduced intermolecular van der Waals interactions [15] [19] [20]. The branching in 2,2,7-trimethyldecane creates a more compact molecular structure compared to linear tridecane, resulting in decreased surface area for intermolecular interactions and consequently earlier elution.

On polar stationary phases, such as polyethylene glycol (DB-WAX, HP-INNOWAX, Supelcowax 10), 2,2,7-trimethyldecane demonstrates significantly higher retention indices ranging from 1485 to 1492 [15] [17] [21]. This increased retention reflects the polar interactions between the stationary phase and the electron-rich regions of the alkane molecule, particularly the methyl groups at branching points.

The retention index difference between nonpolar and polar phases (approximately 200 units) provides a useful diagnostic parameter for compound identification and structural elucidation. This retention index difference is characteristic of branched alkanes and can be used to distinguish them from linear alkanes and other hydrocarbon types [15] [22] [16].

Temperature programming effects on retention behavior demonstrate the influence of thermodynamic factors on chromatographic separation. Linear retention indices, calculated from temperature-programmed analyses, provide system-independent parameters that facilitate interlaboratory comparisons and database matching [18] [17] [21]. The linear retention index of 2,2,7-trimethyldecane remains relatively constant across different temperature programs, confirming its utility as an identification parameter.

Column efficiency and peak shape parameters provide additional information about the chromatographic behavior of 2,2,7-trimethyldecane. Peak asymmetry factors ranging from 1.01 to 1.15 indicate good column performance and minimal secondary interactions that could compromise analytical accuracy [19] [23] [17]. The low asymmetry values suggest that 2,2,7-trimethyldecane elutes as a well-defined peak suitable for quantitative analysis.

Separation factors (alpha values) between 2,2,7-trimethyldecane and adjacent n-alkanes range from 1.08 to 1.18, indicating adequate resolution for analytical purposes [15] [18] [17]. These separation factors demonstrate that 2,2,7-trimethyldecane can be effectively separated from n-alkanes and other hydrocarbon components in complex mixtures using appropriate chromatographic conditions.

XLogP3

6.5

Exact Mass

184.219100893 g/mol

Monoisotopic Mass

184.219100893 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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